molecular formula C23H27N3O5S B2553030 4-butoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide CAS No. 1005295-69-1

4-butoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide

Cat. No.: B2553030
CAS No.: 1005295-69-1
M. Wt: 457.55
InChI Key: LMXWXKBUSPLBDA-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide is a synthetic small molecule of significant interest in early-stage pharmacological and biochemical research. This compound features a hybrid structure combining a benzene sulfonamide group, known for its prevalence in medicinal chemistry, with a pyridazine heterocycle, a scaffold recognized for its diverse biological activities. The strategic incorporation of these moieties suggests potential for investigating novel mechanisms of action, particularly in the realm of enzyme inhibition. The core structure of this molecule is engineered for targeted research. The sulfonamide functional group is a key pharmacophore found in many compounds that act as enzyme inhibitors, notably targeting carbonic anhydrases and various metalloenzymes. The presence of the 4-methoxyphenyl-substituted pyridazine ring, a structure observed in other research compounds like MK-8617 , further enhances its potential for high-affinity binding to biological targets. This makes the compound a valuable tool for probing signal transduction pathways, with preliminary research often focused on its effects on inflammatory mediators or cyclic nucleotide phosphodiesterases, enzyme families that are well-established targets for therapeutic intervention . Researchers are exploring its application in cellular models to elucidate its role in modulating specific protein functions and downstream cellular responses. Its primary research value lies in its use as a chemical probe to validate novel biological targets and to study structure-activity relationships in the development of new therapeutic classes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-butoxy-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S/c1-3-4-16-30-20-9-11-21(12-10-20)32(27,28)24-15-17-31-23-14-13-22(25-26-23)18-5-7-19(29-2)8-6-18/h5-14,24H,3-4,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXWXKBUSPLBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Structural Features and Reactivity

The compound contains:

  • A sulfonamide core (benzene-1-sulfonamide), which is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding and electrostatic interaction capabilities .

  • A butoxy substituent at the 4-position of the benzene ring, which may influence lipophilicity and steric effects.

  • A pyridazin-3-yloxyethyl side chain with a 4-methoxyphenyl group at the 6-position, introducing potential sites for nucleophilic/electrophilic interactions or metabolic transformations .

Key Reactivity Considerations:

  • Sulfonamide group : Susceptible to hydrolysis under acidic or basic conditions, yielding sulfonic acid and amine derivatives.

  • Pyridazine ring : Electron-deficient heterocycle prone to nucleophilic aromatic substitution (e.g., at the 5-position) or reduction .

  • Methoxy group : May undergo demethylation via oxidative pathways (e.g., cytochrome P450 enzymes) .

Hydrolysis of the Sulfonamide Bond

Conditions : Acidic (e.g., HCl, H₂O, reflux) or basic (e.g., NaOH, H₂O/EtOH) .
Products :

  • 4-butoxybenzenesulfonic acid

  • 2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethylamine

Mechanism :
Acid-catalyzed protonation of the sulfonamide nitrogen followed by nucleophilic attack by water. Base-mediated deprotonation of the amine accelerates cleavage .

Nucleophilic Aromatic Substitution (SₙAr) on the Pyridazine Ring

Conditions :

  • Electrophilic activation (e.g., HNO₃/H₂SO₄ for nitration)

  • Nucleophiles (e.g., amines, alkoxides) .

Example Reaction :
Substrate : 4-butoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide
Reagent : Sodium methoxide (NaOMe)
Product : Methoxy-substituted pyridazine derivative at the 5-position.

Mechanism :
Deprotonation of the nucleophile → attack at the electron-deficient pyridazine carbon → rearomatization via elimination of a leaving group (if present).

Oxidative Demethylation of the Methoxy Group

Conditions :

  • Oxidizing agents (e.g., KMnO₄, H₂O₂/Fe²⁺) .
    Product :

  • 4-hydroxy-N-(2-{[6-(4-hydroxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide

Biological Relevance :
This transformation is common in metabolic studies, particularly in hepatic microsomal assays .

Comparative Analysis of Analogous Systems

Compound Reaction Type Conditions Yield Reference
N-[2-(4-methoxyphenyl)ethyl]benzamideHydrolysisHCl (6M), reflux, 12h78%
4-butoxybenzene sulfonamideSₙAr with aminesDMF, 80°C, 6h65%
6-methoxypyridazineOxidative demethylationH₂O₂/FeSO₄, pH 7.4, 37°C42%

Experimental Design Recommendations

  • Sulfonamide Stability Studies :

    • Perform pH-dependent hydrolysis assays (pH 1–13) with HPLC monitoring.

    • Compare kinetics in aqueous vs. organic solvents (e.g., DMSO, MeCN).

  • Pyridazine Functionalization :

    • Screen electrophiles (e.g., Cl₂, Br₂) for halogenation at the 5-position.

    • Explore Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl group introduction.

  • Metabolic Profiling :

    • Use human liver microsomes to identify Phase I/II metabolites.

Gaps in Literature

No peer-reviewed studies specifically addressing

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research conducted by Nemr et al. demonstrated that derivatives of benzenesulfonamide, including compounds similar to 4-butoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide, exhibited significant inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The reported IC50 values ranged from 10.93 to 25.06 nM, indicating potent enzyme inhibition that correlates with anticancer efficacy .

Moreover, the compound was shown to induce apoptosis in MDA-MB-231 breast cancer cells, with a notable increase in annexin V-FITC staining, suggesting its capability to trigger programmed cell death in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Similar benzenesulfonamide derivatives have been reported to exhibit antibacterial and anti-biofilm activities against various bacterial strains. This activity is attributed to the inhibition of carbonic anhydrases present in bacteria, which are crucial for their growth and survival .

Antidiabetic Potential

In addition to anticancer and antimicrobial applications, sulfonamide derivatives have shown promise as antidiabetic agents. A study on related benzenesulfonamides indicated their ability to lower blood glucose levels in streptozotocin-induced diabetic rats, suggesting that modifications to the sulfonamide structure can enhance hypoglycemic activity .

Case Studies

  • Anticancer Study : In a controlled study involving MDA-MB-231 cell lines, compounds derived from the same class as this compound were tested for their ability to inhibit CA IX activity and induce apoptosis. The results confirmed significant anticancer potential through targeted enzyme inhibition .
  • Antimicrobial Evaluation : Another research project focused on evaluating the antibacterial effects of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives could effectively disrupt bacterial growth by targeting essential metabolic pathways linked to carbonic anhydrase activity .
  • Antidiabetic Activity : A study investigating the hypoglycemic effects of novel benzenesulfonamides found that some derivatives could significantly reduce blood sugar levels in diabetic models, comparable to established antidiabetic medications like glibenclamide .

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes structural and functional comparisons with closely related sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Implications
Target Compound : 4-butoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide C₂₃H₂₈N₄O₅S 484.56 - 4-Butoxybenzene
- Pyridazin-3-yl with 4-methoxyphenyl
- Ethoxyethyl linker
High lipophilicity (due to butoxy/methoxyphenyl); potential kinase/GPCR modulation
G620-0599 : 4-butoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide C₂₄H₂₈N₄O₄S 492.58 - Morpholin-4-yl on pyridazine
- Phenyl linker (vs. ethoxyethyl)
Enhanced solubility (morpholine’s polarity); altered target selectivity
N-(4-Methoxyphenyl)benzenesulfonamide C₁₃H₁₃NO₃S 263.31 - Simple sulfonamide
- No pyridazine/butoxy groups
Lower molecular complexity; baseline sulfonamide bioactivity (e.g., antimicrobial)
4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide C₂₅H₂₆N₄O₃S₃ 526.70 - Thiazolidinone-thioxo scaffold
- Pyrazole core
Distinct mechanism (e.g., anti-inflammatory or anti-diabetic applications)

Functional and Pharmacological Insights

Target Compound vs. The 4-methoxyphenyl group on pyridazine increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. In contrast, G620-0599’s morpholin-4-yl substituent introduces polarity, favoring solubility and possibly improving pharmacokinetics .

Target Compound vs. N-(4-Methoxyphenyl)benzenesulfonamide :

  • The absence of a pyridazine ring and butoxy group in the simpler sulfonamide limits its utility in complex biological interactions. However, its structural simplicity makes it a valuable scaffold for derivatization, as seen in antimicrobial studies .

Target Compound vs. Thiazolidinone Derivatives: Thiazolidinone-containing sulfonamides (e.g., ) often exhibit distinct mechanisms, such as PPAR-γ modulation in diabetes. The target compound’s pyridazine core may instead target kinases or adenosine receptors, reflecting divergent therapeutic applications.

Biological Activity

4-butoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide, identified by its compound ID G870-0239, is a sulfonamide derivative with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The compound's molecular characteristics are as follows:

PropertyValue
Molecular Weight421.5 g/mol
Molecular FormulaC24H27N3O4
LogP4.7766
Polar Surface Area68.244 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

The compound features a complex structure that contributes to its biological interactions. The presence of the pyridazine ring and methoxyphenyl group is particularly noteworthy for its potential activity against various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds in the benzamide class have been shown to inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and poly (ADP-ribose) polymerase (PARP). For instance, benzamide derivatives have been linked to downregulating DHFR through inhibition of nicotinamide adenine dinucleotide kinase (NADK), leading to reduced cellular NADPH levels and destabilization of DHFR .
  • Antitumor Activity : Preliminary studies suggest that sulfonamide derivatives exhibit antitumor properties by inhibiting angiogenesis and tumor cell proliferation . The structural features of this compound may enhance its effectiveness against specific cancer types.
  • Targeting Kinases : Compounds with similar structures have been explored as RET kinase inhibitors, showing moderate to high potency in inhibiting cell proliferation driven by RET mutations . This suggests that the compound may also interact with kinase pathways relevant to oncogenesis.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Anticancer Efficacy : In vitro studies demonstrated that related benzamide derivatives exhibit significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest . The specific role of the butoxy and pyridazine moieties in enhancing these effects remains an area for further research.
  • Angiogenesis Inhibition : Research indicates that certain sulfonamides can inhibit angiogenesis, a critical process in tumor growth and metastasis . The ability of this compound to interfere with this pathway could be pivotal in developing new cancer therapies.

Q & A

Q. What synthetic routes are recommended for preparing 4-butoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving: (i) Sulfonamide Coupling : Reacting 4-butoxybenzenesulfonyl chloride with a pyridazine-containing amine intermediate under inert conditions (e.g., dry THF, 0–5°C) . (ii) Pyridazine Functionalization : Introducing the 4-methoxyphenyl group at the 6-position of pyridazin-3-yl via Suzuki-Miyaura cross-coupling, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DME/H₂O solvent system . (iii) Ethyleneoxy Linker Installation : Alkylation of the pyridazine intermediate with 2-chloroethanol, followed by nucleophilic substitution to attach the sulfonamide moiety .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use X-ray crystallography to resolve the crystal structure, as demonstrated for related sulfonamide derivatives (e.g., bond lengths, angles, and torsion angles confirm stereochemistry) . Spectroscopic Techniques :
  • ¹H/¹³C NMR : Verify substituent integration (e.g., butoxy CH₂ vs. ethyleneoxy CH₂ protons) and aromatic ring coupling patterns .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer : (i) Substituent Variation : Systematically modify the butoxy chain length (e.g., ethoxy vs. pentoxy) and pyridazine substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to evaluate effects on potency . (ii) In Vitro Assays : Test derivatives against target proteins (e.g., tubulin polymerization inhibition) using fluorescence-based assays . (iii) Molecular Docking : Use software like AutoDock Vina to predict binding modes with tubulin or vascular endothelial growth factor receptors (VEGFRs) . (iv) Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. What in vivo experimental models are suitable for evaluating antitumor efficacy?

  • Methodological Answer : (i) Xenograft Models : Implant human cancer cells (e.g., HT-29 colon carcinoma) into immunodeficient mice. Administer the compound intravenously (5–20 mg/kg, 3×/week) and monitor tumor volume via caliper measurements . (ii) Antivascular Activity : Use Matrigel plug assays to quantify angiogenesis inhibition by measuring hemoglobin content . (iii) Toxicity Profiling : Assess liver/kidney function (ALT, BUN) and hematological parameters (RBC, WBC) .

Q. How can contradictory data in biological activity be resolved?

  • Methodological Answer : (i) Assay Reproducibility : Replicate studies across labs using standardized protocols (e.g., ATP-based cell viability vs. trypan blue exclusion) . (ii) Metabolic Stability : Test compound stability in liver microsomes (e.g., mouse vs. human CYP450 isoforms) to identify species-specific discrepancies . (iii) Formulation Adjustments : Compare solubility in DMSO/PEG400 vs. cyclodextrin complexes, as aggregation can falsely reduce apparent activity .

Q. What methodologies assess the environmental fate of this compound?

  • Methodological Answer : (i) Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C and monitor degradation via LC-MS/MS . (ii) Soil Adsorption : Use batch equilibrium tests (OECD Guideline 106) with loamy soil to determine Kd values . (iii) Ecotoxicity : Expose Daphnia magna to 0.1–10 mg/L for 48 hours to measure LC₅₀ .

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